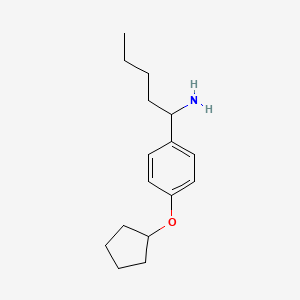
(1R)-1-(5-Methyl(2-furyl))butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a butylamine chain attached to a 5-methyl-2-furyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-furaldehyde and butylamine.
Reaction Conditions: The key step involves the formation of the carbon-nitrogen bond. This can be achieved through reductive amination, where 5-methyl-2-furaldehyde is reacted with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and safety, often involving continuous flow reactors and automated systems for monitoring and control.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.
Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.
Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Furyl)butylamine: Similar structure but without the methyl group on the furan ring.
(1R)-1-(5-Methyl(2-thienyl))butylamine: Similar structure but with a thiophene ring instead of a furan ring.
(1R)-1-(5-Methyl(2-pyridyl))butylamine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the 5-methyl group on the furan ring in (1R)-1-(5-Methyl(2-furyl))butylamine may confer unique chemical properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1R)-1-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1 |
Clave InChI |
XMVBGEGWNYBRJC-MRVPVSSYSA-N |
SMILES isomérico |
CCC[C@H](C1=CC=C(O1)C)N |
SMILES canónico |
CCCC(C1=CC=C(O1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



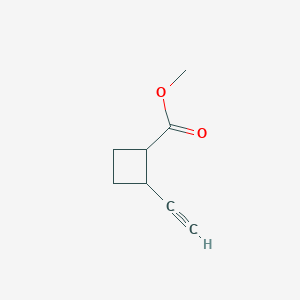

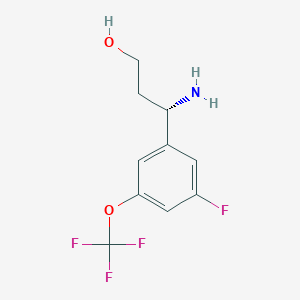
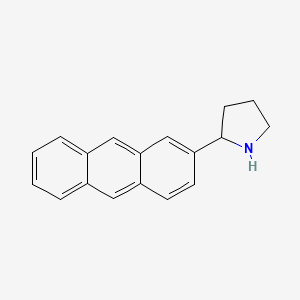
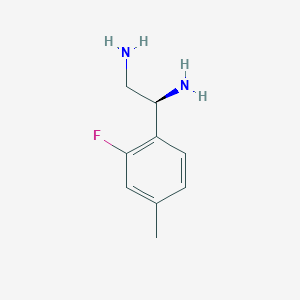
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)
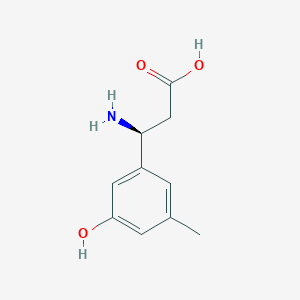



![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)

